3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and the thione group in its structure contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group and the iodine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as β-lactamases, by binding to their active sites. This inhibition can prevent the degradation of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains . Additionally, the compound’s ability to form stable complexes with metal ions can disrupt essential metal-dependent processes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole-3-thione: Shares the triazole and thione moieties but lacks the iodine substituent.
5-Amino-4-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of the iodophenyl group.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of the iodophenyl group.
Uniqueness
The presence of the iodine atom in 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(2-iodophenyl)- imparts unique chemical and biological properties. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the iodophenyl group can increase the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake .
Properties
CAS No. |
868851-69-8 |
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Molecular Formula |
C8H7IN4S |
Molecular Weight |
318.14 g/mol |
IUPAC Name |
4-amino-3-(2-iodophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H7IN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
InChI Key |
TYSHIKMTOPLFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)I |
Origin of Product |
United States |
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